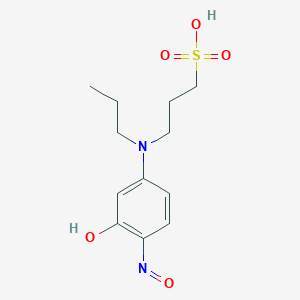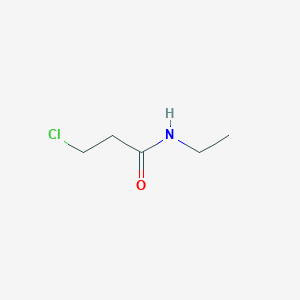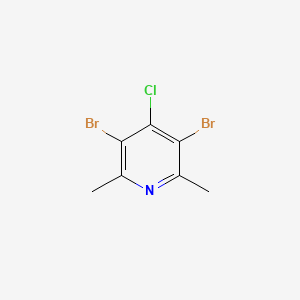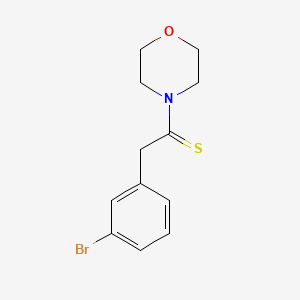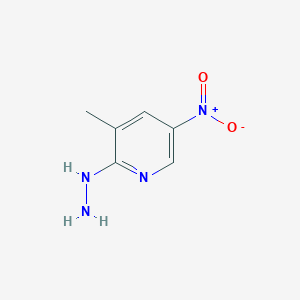
2-Hydrazinyl-3-methyl-5-nitropyridine
説明
“2-Hydrazinyl-3-methyl-5-nitropyridine” is a chemical compound with the CAS Number: 6965-63-5 . It has a molecular weight of 168.16 and its molecular formula is C6H8N4O2 .
Synthesis Analysis
The synthesis of nitropyridines involves the reaction of pyridine and substituted pyridines with N2O5 in an organic solvent to give the N-nitropyridinium ion . When this ion is reacted with SO2/HSO3– in water, 3-nitropyridine is obtained . This reaction mechanism is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift .
Molecular Structure Analysis
The InChI Code for “2-Hydrazinyl-3-methyl-5-nitropyridine” is 1S/C6H8N4O2/c1-4-2-5(10(11)12)3-8-6(4)9-7/h2-3H,7H2,1H3,(H,8,9) .
Chemical Reactions Analysis
The reaction of pyridine and substituted pyridines with N2O5 in an organic solvent gives the N-nitropyridinium ion . When this is reacted with SO2/HSO3– in water, 3-nitropyridine is obtained . The reaction mechanism is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift .
Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Hydrazinyl-3-methyl-5-nitropyridine” include a melting point of 167-168 °C , a predicted boiling point of 293.9±43.0 °C , and a predicted density of 1.51±0.1 g/cm3 . The compound should be stored at 2-8°C .
科学的研究の応用
Excited States and Molecular Properties Research on hydrazo-compounds, including 2-Hydrazinyl-3-methyl-5-nitropyridine derivatives, highlights their unique excited states. Studies have described the synthesis and characterized the electronic absorption and emission spectra of these compounds. Quantum chemical calculations have been utilized to determine the molecular structures and energy sequences of their singlet and triplet states. This detailed analysis reveals insights into their photophysical properties, useful for developing materials with specific optical characteristics (Michalski et al., 2016).
Structural and Vibrational Characteristics Another aspect of research on 2-Hydrazinyl-3-methyl-5-nitropyridine and its derivatives focuses on their intra- and inter-molecular hydrogen bonds, conformation, and vibrational characteristics. Through IR and Raman spectroscopy, alongside DFT quantum chemical calculations, the vibrational features of the hydrazo-bond and the effects of methyl substitution on the molecular structure have been extensively studied. These insights are pivotal for understanding the chemical behavior and stability of these compounds (Michalski et al., 2013).
Spectroscopic Analysis and Supramolecular Structure Spectroscopic analysis and X-ray diffraction have been employed to explore the structural differences and supramolecular arrangements in derivatives of 2-Hydrazinyl-3-methyl-5-nitropyridine. This research provides valuable information on the compound's intermolecular interactions, which are crucial for the development of new materials with desired physical and chemical properties (Tranfić et al., 2011).
Nonlinear Optical Properties for Photonic Applications The third-order nonlinear optical properties of hydrazone derivatives related to 2-Hydrazinyl-3-methyl-5-nitropyridine have been investigated, highlighting their potential for photonic applications. The optical limiting study suggests that these compounds, due to their reverse saturable absorption, are promising for use in photonic devices, offering a balance between processability and high nonlinear optical behavior (Nair et al., 2022).
特性
IUPAC Name |
(3-methyl-5-nitropyridin-2-yl)hydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N4O2/c1-4-2-5(10(11)12)3-8-6(4)9-7/h2-3H,7H2,1H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSHKMLIZQJQZBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1NN)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90401108 | |
| Record name | (3-methyl-5-nitropyridin-2-yl)hydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90401108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydrazinyl-3-methyl-5-nitropyridine | |
CAS RN |
6965-63-5 | |
| Record name | 6965-63-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=69215 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (3-methyl-5-nitropyridin-2-yl)hydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90401108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



